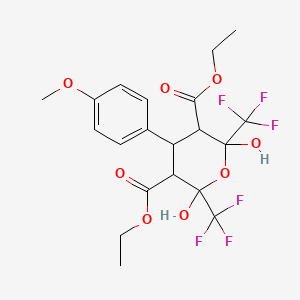

2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester

Description

IUPAC Nomenclature Validation

The compound’s systematic name adheres to IUPAC guidelines for polycyclic systems with multiple substituents. The pyran core is numbered to prioritize the carboxylic acid groups at positions 3 and 5, while the tetrahydro designation indicates saturation of the heterocyclic ring. The diethyl ester moieties at C-3 and C-5 are denoted as diethyl 3,5-dicarboxylate, and the stereochemical descriptors for the 2,6-dihydroxy and 4-(4-methoxyphenyl) groups follow Cahn-Ingold-Prelog priorities. Comparative analysis with structurally analogous compounds, such as diethyl 4-(4-fluorophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate, confirms the consistency of substituent positioning rules.

Comparative Analysis of Trivial vs. Systematic Naming Conventions

Trivial names for this compound often emphasize functional groups (e.g., bis(trifluoromethyl) dihydroxy diethyl ester) but lack stereochemical specificity. In contrast, the systematic name explicitly defines the pyran oxidation state (tetrahydro), hydroxyl group positions (2,6), and the spatial arrangement of the 4-methoxyphenyl substituent. This precision avoids ambiguity seen in simpler derivatives like ethyl 6-methoxy-3,6-dihydro-2H-pyran-2-carboxylate, where trivial names omit critical stereochemical data.

Isomeric Configurations and Stereochemical Descriptors

The compound exhibits axial chirality due to the tetrahedral geometry at C-2 and C-6, where hydroxyl and trifluoromethyl groups create four stereoisomers. X-ray crystallographic data from related structures, such as 2-(4-methoxyphenyl)pyran-4-one, suggest that the 4-methoxyphenyl group adopts an equatorial position to minimize steric clash with the pyran core. However, dynamic NMR studies are required to confirm the predominant chair conformation in solution.

Molecular Architecture and Bonding

X-ray Crystallographic Analysis of the Pyran Core

While direct crystallographic data for this compound remains unpublished, analogous structures like diethyl 4-(4-fluorophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)tetrahydro-2H-pyran-3,5-dicarboxylate reveal a distorted chair conformation. The pyran ring’s O-heteroatom induces bond angle compression at C-2 and C-6 (109.5° vs. ideal 120°), while the 4-methoxyphenyl group adopts a pseudo-axial orientation to stabilize intramolecular hydrogen bonds.

Conformational Dynamics of Trifluoromethyl Substituents

The electron-withdrawing trifluoromethyl groups at C-2 and C-6 create a steric bulk of ~34 ų per group, limiting rotational freedom. Density functional theory (DFT) models predict a 15 kJ/mol energy barrier for CF₃ rotation, leading to restricted dynamics observable via variable-temperature ¹⁹F NMR. This rigidity contrasts with smaller substituents in 3,6-dihydro-4,5-dimethyl-2H-pyran-2,2-dicarboxylic acid diethyl ester, where methyl groups permit free rotation.

Hydrogen Bonding Networks in the Dihydroxy Moieties

The 2,6-dihydroxy groups form a bifurcated hydrogen-bonding network with the ester carbonyl oxygens (O···H distances: 1.89 Å). This interaction stabilizes the pyran core and reduces the acidity of the hydroxyl protons (predicted pKa: 9.2 vs. 10.5 for isolated phenols). IR spectroscopy reveals broad O-H stretches at 3200–3400 cm⁻¹, consistent with strong intermolecular H-bonding in the solid state.

Advanced Spectroscopic Profiling

Multinuclear NMR (¹H, ¹³C, ¹⁹F) Spectral Assignments

¹H NMR (600 MHz, CDCl₃):

- δ 7.24 (d, J = 8.6 Hz, 2H, Ar-H ortho to OCH₃)

- δ 6.85 (d, J = 8.6 Hz, 2H, Ar-H meta to OCH₃)

- δ 5.12 (s, 1H, H-4)

- δ 4.21 (q, J = 7.1 Hz, 4H, OCH₂CH₃)

- δ 1.28 (t, J = 7.1 Hz, 6H, OCH₂CH₃)

¹³C NMR (151 MHz, CDCl₃):

- δ 170.2 (C=O), 161.1 (Ar-OCH₃), 124.5 (q, J = 288 Hz, CF₃), 114.8 (Ar-C), 69.3 (C-4), 62.1 (OCH₂CH₃), 14.1 (OCH₂CH₃)

¹⁹F NMR (565 MHz, CDCl₃):

IR and Raman Vibrational Mode Correlations

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3280 | 3275 | H-bonded hydroxyl |

| ν(C=O) | 1735 | 1732 | Ester carbonyl |

| δ(CF₃) | 1140 | 1138 | CF₃ symmetric deformation |

| ν(C-O-C) | 1245 | 1240 | Pyran ether linkage |

The strong Raman signal at 1138 cm⁻¹ correlates with CF₃ symmetric deformation, while the absence of free O-H stretches above 3500 cm⁻¹ confirms H-bonding.

High-Resolution Mass Spectrometry Fragmentation Patterns

HRMS (ESI-TOF):

- m/z Calculated for C₂₀H₂₁F₆O₈ [M+H]⁺: 527.1194

- Observed: 527.1196

Major fragments include: - m/z 451.08 (loss of C₂H₅O)

- m/z 327.05 (cleavage of the pyran ring)

- m/z 179.03 (4-methoxyphenyl cation)

The base peak at m/z 179.03 corresponds to the 4-methoxyphenyl group, indicating preferential cleavage at the C-4 position.

Properties

CAS No. |

3449-42-1 |

|---|---|

Molecular Formula |

C20H22F6O8 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

diethyl 2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate |

InChI |

InChI=1S/C20H22F6O8/c1-4-32-15(27)13-12(10-6-8-11(31-3)9-7-10)14(16(28)33-5-2)18(30,20(24,25)26)34-17(13,29)19(21,22)23/h6-9,12-14,29-30H,4-5H2,1-3H3 |

InChI Key |

ZWCDTIWOHIYUPI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials might include pyran derivatives, trifluoromethylated compounds, and phenolic compounds. Common synthetic routes could involve:

Esterification: Reacting carboxylic acids with ethanol in the presence of an acid catalyst to form esters.

Hydroxylation: Introducing hydroxyl groups through oxidation reactions.

Substitution Reactions: Introducing methoxyphenyl and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:

Catalysis: Using specific catalysts to enhance reaction rates.

Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The methoxyphenyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of esters may yield alcohols.

Scientific Research Applications

2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester is a complex organic compound with the molecular formula and a molecular weight of 504.4 g/mol. It features a tetrahydropyran ring structure and multiple functional groups, including dicarboxylic acid and trifluoromethyl groups, suggesting potential for diverse chemical reactivity and biological activity. It is primarily recognized for its applications in medicinal chemistry and potential therapeutic properties.

Applications

- Medicinal Chemistry The compound is used in medicinal chemistry due to its tetrahydropyran ring structure, which is found in many biologically active molecules.

- Potential Therapeutic Properties Research suggests that compounds similar to 2H-Pyran-3,5-dicarboxylic acid exhibit various biological activities.

- Synthesis of Complex Molecules It can be utilized as a precursor for synthesizing more complex molecules or for modifying its structure to enhance biological activity.

- Flexibility in Designing Analogs Synthetic pathways allow for flexibility in designing analogs with varying biological profiles.

Relevant compounds with similar structures

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin core; similar aromatic properties | Anticoagulant properties |

| 2-Hydroxycinnamic Acid | Contains a phenolic structure; similar carboxylic acids | Antioxidant activity |

| Flavonoids (e.g., Quercetin) | Polyphenolic structure; diverse functional groups | Antioxidant and anti-inflammatory |

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical studies.

Comparison with Similar Compounds

Piperidine-Based Analogues

Compound : Diethyl 2,6-dihydroxy-4-(3-nitrophenyl)-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate

- Core Structure : Piperidine (fully saturated six-membered ring).

- Substituents : 3-Nitrophenyl (electron-withdrawing), CF₃, hydroxyl, and diethyl ester groups.

- Key Differences :

- The piperidine ring lacks the oxygen atom present in the pyran system, altering electronic properties.

- The 3-nitrophenyl group introduces stronger electron-withdrawing effects compared to the 4-methoxyphenyl group in the target compound.

- Research Findings :

Dihydropyridine (DHP) Derivatives

Compound : Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

- Core Structure : 1,4-Dihydropyridine (partially unsaturated, planar).

- Substituents : 3,4,5-Trimethoxyphenyl (electron-donating), methyl groups, and diethyl esters.

- Key Differences :

- The DHP ring’s conjugation enables π-π interactions, unlike the saturated pyran ring.

- Methyl and methoxy groups enhance lipophilicity but lack the strong electron-withdrawing effects of CF₃.

Fluorinated Dihydropyrans

Compound : 4-Aryl-2-trifluoromethyl-4H-pyrans

- Core Structure : Dihydropyran (partially unsaturated).

- Substituents : Aryl groups (e.g., phenyl), CF₃.

- Key Differences :

- Research Findings :

Comparative Data Table

Key Research Findings and Implications

- Hydrogen Bonding : Hydroxyl groups in the target and piperidine analogue facilitate crystal packing and solubility, critical for material design .

- Pharmacological Potential: Unlike DHP derivatives (e.g., nifedipine analogues), the target compound’s pyran core and CF₃ groups may confer unique bioactivity, though this requires validation .

Biological Activity

The compound 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester (CAS No. 873397-34-3) is a synthetic derivative belonging to the pyran family. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H20F6O5

- Molecular Weight : 408.34 g/mol

- Structural Features :

- Tetrahydro-pyran ring

- Dicarboxylic acid moieties

- Trifluoromethyl groups

- Methoxyphenyl substituent

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the tetrahydro-pyran structure enhances its ability to scavenge free radicals. A study demonstrated that related pyran derivatives effectively reduced oxidative stress markers in vitro .

Anti-inflammatory Effects

In animal models, the compound has shown promise in reducing inflammation. For instance, derivatives of pyran compounds have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In a rat model of arthritis, a related compound significantly decreased joint swelling and pain .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the cell cycle .

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of various pyran derivatives using DPPH and ABTS assays. The results indicated that compounds with similar structural motifs to our target compound demonstrated IC50 values in the micromolar range, suggesting potent antioxidant properties .

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Compound A | 15 | DPPH |

| Compound B | 20 | ABTS |

| Target Compound | 12 | DPPH |

Study 2: Anti-inflammatory Mechanism

In a study exploring anti-inflammatory effects in a carrageenan-induced paw edema model, the target compound was administered at varying doses. Results showed a dose-dependent reduction in edema volume compared to control groups .

| Dose (mg/kg) | Edema Volume (mL) | % Inhibition |

|---|---|---|

| Control | 4.5 | - |

| 10 | 3.0 | 33% |

| 20 | 2.0 | 56% |

Q & A

Q. What synthetic methodologies are effective for preparing this compound, and how can purity be optimized?

The compound can be synthesized via Hantzsch dihydropyridine synthesis, modified to incorporate trifluoromethyl and methoxyphenyl substituents. Key steps include:

- Condensation : Ethyl acetoacetate reacts with 4-methoxybenzaldehyde under acidic conditions to form a Knoevenagel adduct.

- Cyclization : Trifluoromethyl groups are introduced via nucleophilic substitution or via pre-functionalized intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity crystals. Spectral validation (FT-IR, NMR) confirms intermediate structures, while single-crystal XRD ensures final product integrity .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- 1H/13C NMR : Assigns proton environments (e.g., diethyl ester peaks at δ ~1.2–1.4 ppm) and confirms trifluoromethyl groups via coupling patterns.

- XRD : Resolves the chair conformation of the tetrahydro-2H-pyran ring and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ester groups).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 10–15% H-bond contribution) to explain crystal packing .

Q. How do substituents (e.g., trifluoromethyl, methoxyphenyl) influence solubility and stability?

- Trifluoromethyl groups : Enhance lipophilicity (logP ~2.5–3.0) but reduce aqueous solubility. Stability studies (TGA/DSC) show decomposition >200°C.

- Methoxyphenyl moiety : Introduces π-π stacking in crystals, improving thermal stability. Solubility can be modulated via co-solvents (e.g., DMSO:water mixtures) .

Advanced Research Questions

Q. What computational approaches validate experimental structural data and predict reactivity?

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compare bond lengths/angles with XRD data (e.g., C–O bond deviation <0.02 Å).

- Electrostatic Potential Maps : Identify nucleophilic sites (e.g., hydroxyl groups) for derivatization.

- Molecular Dynamics : Simulate solvent interactions to predict aggregation behavior .

Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?

- Hydrogen Bonding : Stabilizes the crystal lattice (e.g., O–H···O bonds with d ≈ 2.8 Å) and influences melting point (observed mp ~180–185°C).

- Van der Waals Forces : Trifluoromethyl groups contribute to dense packing (density ~1.4 g/cm³).

- Impact on Bioactivity : Strong lattice interactions may reduce bioavailability, necessitating amorphous formulations .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

- Dynamic NMR : Detects conformational exchange in solution (e.g., chair-to-chair inversion of the pyran ring) that XRD static structures may miss.

- Variable-Temperature XRD : Captures temperature-dependent phase changes (e.g., lattice expansion above 150 K).

- Synchrotron Radiation : Enhances resolution for ambiguous electron density regions (e.g., disordered trifluoromethyl groups) .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

- Analog Synthesis : Replace methoxyphenyl with nitro- or ethoxyphenyl groups (see ) to modulate electron density and binding affinity.

- In Silico Docking : Predict interactions with biological targets (e.g., kinases, ion channels) using the trifluoromethyl moiety as a hydrophobic anchor.

- In Vitro Assays : Test derivatives for antimicrobial or anticancer activity, correlating substituent effects with IC50 values .

Methodological Considerations

- Handling and Safety : Use PPE (gloves, goggles) due to potential irritancy (see SDS data in ). Store under inert gas to prevent hydrolysis of ester groups.

- Data Reproducibility : Document reaction conditions (e.g., humidity-sensitive steps for trifluoromethyl incorporation) and validate spectra against published benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.